3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Description

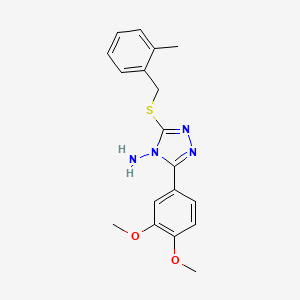

3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine (CAS: 578734-96-0) is a triazole-based heterocyclic compound with the molecular formula C₁₈H₂₀N₄O₂S and a molecular weight of 356.442 g/mol . Its structure features a 3,4-dimethoxyphenyl group at position 3 of the triazole ring and a 2-methylbenzylthio substituent at position 5 (Figure 1). The compound is part of a broader class of 1,2,4-triazole derivatives known for diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

CAS No. |

578734-96-0 |

|---|---|

Molecular Formula |

C18H20N4O2S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C18H20N4O2S/c1-12-6-4-5-7-14(12)11-25-18-21-20-17(22(18)19)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11,19H2,1-3H3 |

InChI Key |

NJSDDHHBVRWXED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Substitution Reactions: The introduction of the dimethoxyphenyl and methylbenzylthio groups can be achieved through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and thiols.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the triazole ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential antimicrobial , antifungal , and anticancer properties. Research indicates that derivatives of triazoles, including this compound, can inhibit specific enzymes involved in cancer progression and microbial growth. The following points summarize its medicinal applications:

- Antimicrobial Activity : Triazole derivatives have been extensively studied for their ability to combat bacterial and fungal infections. The presence of the thioether group may enhance the compound's interaction with biological targets, improving its efficacy against resistant strains .

- Anticancer Properties : Compounds in this class have shown promise in inhibiting tumor growth by interfering with cancer cell metabolism and proliferation. Studies suggest that the 3,4-dimethoxyphenyl group may enhance lipophilicity, facilitating better cell membrane penetration and bioavailability .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to cancer and microbial resistance mechanisms. This property is crucial for developing new therapeutic agents that can overcome existing drug resistance .

Agrochemical Applications

In addition to its medicinal uses, this compound also shows potential in agrochemicals:

- Fungicides : The antifungal properties of triazole compounds make them suitable candidates for developing agricultural fungicides. Their ability to disrupt fungal cell wall synthesis can lead to effective crop protection strategies .

- Herbicides : Research into the herbicidal activity of triazole derivatives suggests that they could be effective in controlling unwanted vegetation while minimizing harm to crops .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to the compound :

- A study demonstrated that certain triazole derivatives exhibited potent antifungal activity against Candida albicans and other pathogenic fungi. The structural modifications significantly influenced their antimicrobial effectiveness .

- Research focused on synthesizing novel triazole derivatives highlighted their potential as anticancer agents by demonstrating inhibition of cancer cell lines through various biochemical pathways .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl and methylbenzylthio groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their molecular differences:

Key Observations :

- Halogen Substitutions : Fluorine (e.g., 2-fluorobenzyl in ) introduces electronegativity, which can influence binding interactions with biological targets. Chlorine (e.g., 2,4-dichlorophenyl in ) may enhance steric bulk and metabolic stability .

Antioxidant and Enzyme Inhibition

- Curcumin Analogs : Compounds with 3,4-dimethoxyphenyl groups (e.g., 3d and 3e in ) exhibit strong antioxidant activity (IC₅₀: 8–12 μM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 0.9 μM for 3d ). These activities correlate with methoxy groups’ electron-donating effects, stabilizing free radicals .

- For example, Schiff base derivatives of triazoles show moderate activity against Cucumber Mosaic Virus at 500 mg/L .

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest that it may exhibit significant antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of a triazole ring substituted with a 3,4-dimethoxyphenyl group and a thioether linkage to a 2-methylbenzyl moiety. The dimethoxyphenyl group enhances lipophilicity, potentially improving cell membrane permeability and contributing to its bioactivity .

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related triazole compounds can inhibit bacterial growth effectively .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 8 µg/mL |

| Triazole B | Escherichia coli | 16 µg/mL |

| Triazole C | Pseudomonas aeruginosa | 32 µg/mL |

The presence of the thioether group in 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine may enhance its interaction with bacterial enzymes or receptors involved in resistance mechanisms.

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. They act by inhibiting fungal cytochrome P450 enzymes that are crucial for ergosterol synthesis in fungal cell membranes. This mechanism leads to increased permeability and ultimately cell death .

Case Study: Antifungal Efficacy

A study evaluating the antifungal activity of various triazole derivatives found that some exhibited potent activity against Candida species with MIC values in the range of 0.5 to 8 µg/mL. The incorporation of specific substituents significantly influenced the bioactivity .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Research suggests that these compounds may inhibit specific enzymes involved in cancer progression or induce apoptosis in cancer cells. For example, studies have shown that certain triazoles can inhibit DNA synthesis or interfere with cell cycle progression in cancerous cells .

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Triazole D | Breast Cancer | 10 |

| Triazole E | Lung Cancer | 15 |

| Triazole F | Prostate Cancer | 12 |

The biological activity of 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine may involve several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Interaction: Enhanced lipophilicity could facilitate better penetration into cells.

- Receptor Binding: Potential binding to specific receptors implicated in disease pathways.

Q & A

Basic: What are the recommended synthetic pathways for preparing 3-(3,4-dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine?

Answer:

The synthesis typically involves cyclocondensation of thiosemicarbazides or substitution reactions on pre-formed triazole cores. A common approach includes:

- Step 1: Reacting 3,4-dimethoxyphenyl-substituted thiosemicarbazide with a 2-methylbenzyl halide in alkaline ethanol to form the thioether intermediate .

- Step 2: Cyclizing the intermediate under acidic or thermal conditions to yield the triazole ring. For example, refluxing in acetic acid with catalytic InCl₃ improves regioselectivity .

- Purification: Recrystallization from methanol-water (3:1 v/v) is effective for isolating high-purity crystals .

Key Considerations:

- Substituent reactivity: Electron-donating groups (e.g., methoxy) on the phenyl ring enhance nucleophilic substitution rates .

- Yield optimization: Adjusting stoichiometry of halides (1.5–2.0 equivalents) and reaction time (4–6 hours) minimizes byproducts .

Advanced: How can structural discrepancies in reported biological activities of this compound be resolved?

Answer:

Discrepancies often arise from variations in assay conditions or substituent positioning. Methodological steps to address these include:

- Standardized Assays: Re-evaluate antimicrobial activity using CLSI guidelines (e.g., fixed inoculum size of 10⁵ CFU/mL) to ensure comparability .

- Substituent Analysis: Compare activity of 3,4-dimethoxy vs. 2,4-dimethoxy analogs; the former shows enhanced membrane penetration due to increased lipophilicity .

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may alter activity .

Example Data:

| Substituent Position | MIC (μg/mL) vs. S. aureus | LogP |

|---|---|---|

| 3,4-Dimethoxy | 8.2 | 2.5 |

| 2,4-Dimethoxy | 25.6 | 1.8 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring. The NH₂ proton resonates at δ 5.8–6.2 ppm, while aromatic protons from dimethoxyphenyl appear as two singlets (δ 6.8–7.1 ppm) .

- HRMS: Validate molecular formula (e.g., C₁₉H₂₁N₄O₂S requires m/z 377.1387) .

- XRD: Resolve crystal packing effects; the triazole ring typically adopts a planar conformation with dihedral angles <10° relative to the phenyl group .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

- Docking Studies: Use AutoDock Vina to predict binding to bacterial dihydrofolate reductase (DHFR). The 2-methylbenzylthio group shows favorable hydrophobic interactions with Phe92 .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀. Methoxy groups at 3,4-positions increase electron density, enhancing target binding .

- MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Basic: What are the stability challenges during storage, and how can they be mitigated?

Answer:

- Degradation Pathways: Hydrolysis of the thioether bond under acidic conditions or photooxidation of the methoxy groups .

- Mitigation Strategies:

Advanced: How do substituent modifications impact the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity: Replacing 2-methylbenzyl with 4-fluorobenzyl increases LogP from 2.5 to 3.1, enhancing blood-brain barrier penetration .

- Metabolic Stability: Introduction of electron-withdrawing groups (e.g., CF₃) reduces CYP450-mediated demethylation, prolonging half-life .

- Solubility: Adding polar groups (e.g., -OH) to the benzyl moiety improves aqueous solubility but may reduce antimicrobial efficacy .

Basic: What in vitro models are suitable for initial toxicity screening?

Answer:

- HepG2 Cells: Assess hepatotoxicity via MTT assay (IC₅₀ >50 μM considered low risk) .

- hERG Binding Assay: Use patch-clamp electrophysiology to evaluate cardiac toxicity; >10 μM displacement of [³H]dofetilide indicates risk .

Advanced: How can conflicting data on enzyme inhibition mechanisms be resolved?

Answer:

- Kinetic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Kₘ increases with inhibitor concentration, the compound binds the active site .

- Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry and enthalpy to confirm interactions with secondary targets (e.g., efflux pumps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.